4-butoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
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Overview
Description
4-butoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that features a combination of several functional groups, including a thiadiazole ring, a triazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole and triazole rings, followed by their coupling with the benzamide moiety.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Formation of Triazole Ring: The triazole ring is typically formed via a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Coupling Reactions: The final step involves coupling the thiadiazole and triazole intermediates with the benzamide moiety using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole and triazole rings can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups will yield amines.
Scientific Research Applications
4-butoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an anticonvulsant, anticancer, and antimicrobial agent due to the presence of the thiadiazole and triazole rings.
Biological Studies: It is used in studies to understand the interactions between heterocyclic compounds and biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets in the body. The thiadiazole and triazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anticonvulsant or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Butazolamide: A thiadiazole derivative used as a diuretic.
Acetazolamide: Another thiadiazole derivative used to treat glaucoma and epilepsy.
Megazol: A triazole derivative with antimicrobial properties.
Uniqueness
4-butoxy-N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is unique due to its combination of thiadiazole and triazole rings, which confer a broad range of biological activities. Its structural complexity also allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-butoxy-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3S2/c1-3-4-14-35-20-12-10-18(11-13-20)23(34)26-15-21-29-31-25(32(21)19-8-6-5-7-9-19)36-16-22(33)27-24-30-28-17(2)37-24/h5-13H,3-4,14-16H2,1-2H3,(H,26,34)(H,27,30,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYUDOVKDWGIOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NN=C(S4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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